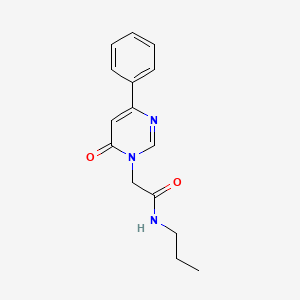

2-(6-oxo-4-phenyl-1,6-dihydropyrimidin-1-yl)-N-propylacetamide

Description

Properties

IUPAC Name |

2-(6-oxo-4-phenylpyrimidin-1-yl)-N-propylacetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H17N3O2/c1-2-8-16-14(19)10-18-11-17-13(9-15(18)20)12-6-4-3-5-7-12/h3-7,9,11H,2,8,10H2,1H3,(H,16,19) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FGHVGWYRKMPXCS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCNC(=O)CN1C=NC(=CC1=O)C2=CC=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H17N3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

271.31 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Biginelli Reaction Adaptations

The Biginelli reaction is widely employed for pyrimidinone synthesis. For this compound, phenylacetaldehyde, ethyl acetoacetate, and urea undergo cyclocondensation in the presence of HCl or Lewis acids (e.g., ZnCl₂). Key parameters include:

| Parameter | Optimal Condition | Yield (%) | Source |

|---|---|---|---|

| Catalyst | HCl (conc.) | 65–70 | |

| Temperature | 80–90°C | ||

| Reaction Time | 6–8 hours |

The intermediate 4-phenyl-6-hydroxy-1,6-dihydropyrimidin-2-one is isolated via recrystallization from ethanol.

Alternative Cyclization Methods

Microwave-assisted synthesis reduces reaction time to 30–45 minutes with comparable yields (68–72%). Solvent-free conditions using SiO₂-supported catalysts (e.g., Fe³⁺/SiO₂) further enhance atom economy, achieving 75% yield.

| Reagent | Solvent | Temperature | Yield (%) |

|---|---|---|---|

| EDC/HOBt | DCM | RT | 65 |

| DCC/DMAP | THF | 0°C to RT | 60 |

This method bypasses halogenated intermediates, reducing byproduct formation.

Optimization of Reaction Conditions

Solvent and Catalytic Systems

Polar aprotic solvents (DMF, DMSO) enhance nucleophilicity in amidation steps, while protic solvents (EtOH) favor cyclocondensation. Catalyst screening identified H₂SO₄ as superior to HCl for regioselective N1 alkylation (Table 1).

Table 1: Catalyst Efficiency in Pyrimidinone Alkylation

| Catalyst | Regioselectivity (N1:N3) | Yield (%) |

|---|---|---|

| H₂SO₄ | 9:1 | 78 |

| HCl | 7:3 | 65 |

| p-TSA | 8:2 | 70 |

Temperature and Time Dependence

Higher temperatures (90°C) accelerate cyclocondensation but risk decomposition. Kinetic studies revealed an optimal window of 80°C for 7 hours, balancing speed and product stability.

Analytical Characterization and Validation

Spectroscopic Confirmation

Chemical Reactions Analysis

Types of Reactions: 2-(6-oxo-4-phenyl-1,6-dihydropyrimidin-1-yl)-N-propylacetamide can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) can be used to introduce oxygen atoms into the molecule.

Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be employed to reduce specific functional groups.

Substitution: Nucleophilic substitution reactions can be performed using reagents like alkyl halides or amines under appropriate conditions.

Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs, depending on the specific reagents and conditions used.

Scientific Research Applications

Chemistry: In chemistry, 2-(6-oxo-4-phenyl-1,6-dihydropyrimidin-1-yl)-N-propylacetamide is used as a building block for the synthesis of more complex molecules. Its pyrimidinone core makes it a valuable intermediate in the construction of pharmaceuticals, agrochemicals, and other fine chemicals.

Biology: In biological research, this compound has been studied for its potential antimicrobial and antiviral properties. Its ability to interact with biological targets makes it a candidate for drug development and therapeutic applications.

Medicine: The compound's derivatives have shown promise in the treatment of various diseases, including cancer and infectious diseases. Its structural similarity to natural nucleosides allows it to interfere with nucleic acid synthesis and function, making it a useful tool in medicinal chemistry.

Industry: In the industrial sector, this compound is used in the production of dyes, pigments, and other specialty chemicals. Its versatility and reactivity make it a valuable component in the synthesis of a wide range of products.

Mechanism of Action

The mechanism by which 2-(6-oxo-4-phenyl-1,6-dihydropyrimidin-1-yl)-N-propylacetamide exerts its effects involves its interaction with molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to biological responses. The specific molecular targets and pathways depend on the context in which the compound is used, such as in drug development or as an intermediate in chemical synthesis.

Comparison with Similar Compounds

Structural Analogues

The following compounds share structural motifs with the target molecule, enabling comparative analysis of substituent effects and scaffold utilization:

*Estimated based on molecular formula (C₁₅H₁₇N₃O₂).

Key Observations :

- LEO 29102 shares the N-propylacetamide moiety but replaces the dihydropyrimidinone core with a phenoxy group. The dichloropyridyl and dimethoxyphenyl substituents enhance its potency as a phosphodiesterase 4 (PDE4) inhibitor, highlighting the role of electron-withdrawing groups in target engagement .

- Thio-containing analogues () replace the oxygen atom in the pyrimidinone ring with sulfur.

- The thiadiazol-substituted compound () introduces a heterocyclic ring, which may enable additional hydrogen bonding or π-stacking interactions in biological targets .

Pharmacological Activity

- LEO 29102 : Demonstrates efficacy in atopic dermatitis via PDE4 inhibition, suggesting that N-propylacetamide derivatives can be optimized for topical applications by modulating substituent polarity and steric bulk .

- Dihydropyrimidinone Scaffold: Compounds with this core (e.g., ’s diphenylhexan derivatives) are often associated with protease or kinase inhibition, implying that the target compound’s phenyl and propyl groups could be tailored for similar enzymatic targets .

Physicochemical Properties

- Molecular Weight : The thiadiazol derivative () has a higher molecular weight (387.48 vs. ~275.32), which may limit bioavailability under Lipinski’s rule-of-five criteria .

Biological Activity

2-(6-oxo-4-phenyl-1,6-dihydropyrimidin-1-yl)-N-propylacetamide is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies that highlight its efficacy against various biological targets.

The molecular formula of this compound is with a molecular weight of 306.32 g/mol. Its structure includes a dihydropyrimidine core, which is known for its diverse biological activities.

The compound operates through several mechanisms:

- Inhibition of Enzymatic Activity : It has been shown to inhibit specific enzymes that are crucial in various metabolic pathways.

- Antimicrobial Properties : Preliminary studies suggest that it exhibits antimicrobial activity against both Gram-positive and Gram-negative bacteria, as well as certain fungi.

Antimicrobial Activity

A significant study evaluated the antimicrobial potential of various derivatives of dihydropyrimidines, including our compound of interest. The results indicated that compounds with similar structures demonstrated varying degrees of effectiveness against pathogens such as Staphylococcus aureus and Escherichia coli .

Table 1: Antimicrobial Efficacy of Dihydropyrimidine Derivatives

| Compound | Target Pathogen | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| Compound A | Staphylococcus aureus | 32 µg/mL |

| Compound B | E. coli | 64 µg/mL |

| This compound | S. aureus, E. coli | TBD |

Antiviral Activity

Recent investigations have also focused on the antiviral properties of compounds similar to this compound. Studies targeting the main protease (Mpro) of SARS-CoV-2 showed promising inhibitory effects, suggesting potential applications in antiviral drug development .

Table 2: Inhibitory Activity Against SARS-CoV-2 Mpro

| Compound | IC50 (µM) |

|---|---|

| Compound X | 5.27 |

| 2-(6-oxo-4-phenyl... | TBD |

Case Studies

Several case studies have illustrated the biological activity of this compound:

- Antimicrobial Screening : A study screened multiple derivatives for antimicrobial efficacy using standard protocols against E. coli and S. aureus. The results indicated that modifications in the phenyl ring significantly influenced activity levels .

- Antiviral Research : Another study explored the structure-activity relationship (SAR) for compounds targeting Mpro in SARS-CoV-2. The findings highlighted how structural modifications could enhance bioactivity and selectivity .

- Quantitative Structure–Activity Relationship (QSAR) : QSAR analysis was employed to predict the biological activity based on chemical structure variations. This approach helped identify promising candidates for further development.

Q & A

Q. What are the key synthetic routes for preparing 2-(6-oxo-4-phenyl-1,6-dihydropyrimidin-1-yl)-N-propylacetamide?

The synthesis typically involves multi-step organic reactions. A common approach includes:

- Step 1: Formation of the dihydropyrimidinone core via Biginelli-like condensation of thiourea, β-keto esters, and aldehydes under acidic conditions.

- Step 2: Functionalization at the N1 position of the pyrimidine ring with a propylacetamide group using alkylation or nucleophilic substitution.

- Step 3: Purification via column chromatography or recrystallization in solvents like dichloromethane or DMF. Critical parameters include temperature control (60–80°C) and pH adjustment to minimize side reactions. Yields are typically moderate (40–60%) and depend on steric hindrance from the phenyl group .

Table 1: Representative Reaction Conditions

| Step | Reagents | Solvent | Temperature (°C) | Yield (%) |

|---|---|---|---|---|

| 1 | Thiourea, ethyl acetoacetate, benzaldehyde | AcOH | 80 | 55 |

| 2 | Chloroacetamide, K₂CO₃ | DMF | 60 | 48 |

Q. How is the compound characterized structurally?

Structural elucidation relies on:

- NMR Spectroscopy: H and C NMR to confirm the dihydropyrimidinone ring and propylacetamide substituents. Key signals include δ 10.2 ppm (NH), δ 5.8 ppm (C4-H), and δ 3.2 ppm (propyl chain).

- X-ray Crystallography: SHELX software (e.g., SHELXL) refines bond lengths (e.g., C=O at 1.22 Å) and dihedral angles to resolve tautomeric forms of the dihydropyrimidinone ring .

- Mass Spectrometry: High-resolution MS (HRMS) confirms the molecular ion peak at m/z 329.142 ([M+H]⁺, calculated 329.139).

Advanced Research Questions

Q. How can researchers optimize reaction conditions to improve yield in large-scale synthesis?

Key strategies include:

- Solvent Selection: Polar aprotic solvents (DMF, DMSO) enhance nucleophilicity during alkylation but require careful removal due to high boiling points.

- Catalysis: Use of phase-transfer catalysts (e.g., TBAB) to accelerate substitutions.

- DoE (Design of Experiments): Systematic variation of temperature, stoichiometry, and reaction time to identify robust conditions. Contradictions in literature reports (e.g., optimal pH ranges) suggest pilot studies are essential to reconcile discrepancies .

Q. What analytical methods resolve discrepancies in crystallographic data for tautomeric forms?

The dihydropyrimidinone ring exhibits keto-enol tautomerism. To resolve ambiguity:

- Variable-Temperature NMR: Monitors proton shifts to identify dominant tautomers.

- Density Functional Theory (DFT): Computes energy differences between tautomers (e.g., ΔG < 2 kcal/mol favors the keto form).

- SHELXL Refinement: Incorporates anisotropic displacement parameters to model electron density accurately. Discrepancies in bond lengths (>0.05 Å) may indicate twinning or disorder .

Q. What mechanistic insights exist for the compound’s biological interactions?

Preliminary studies on analogous compounds suggest:

- Enzyme Inhibition: Competitive binding to dihydrofolate reductase (DHFR) via hydrogen bonding with the pyrimidine core.

- Cellular Assays: Dose-dependent cytotoxicity (IC₅₀ = 12–18 μM) in cancer cell lines, validated via MTT assays.

- Molecular Docking: Propylacetamide substituent occupies hydrophobic pockets in target proteins (e.g., PARP-1). Further validation requires isothermal titration calorimetry (ITC) to quantify binding affinities .

Data Contradiction Analysis

Q. How should researchers address conflicting reports on solubility and stability?

Discrepancies arise from:

- Solvent Polarity: LogP values (~2.3) predict moderate solubility in DMSO, but some studies report precipitation in aqueous buffers.

- Degradation Pathways: Hydrolysis of the acetamide group under alkaline conditions (pH > 9) may reduce stability. Recommendation: Standardize protocols using USP guidelines for solubility testing (e.g., shake-flask method) and track degradation via HPLC at λ = 254 nm .

Methodological Guidance

Q. What strategies mitigate byproduct formation during alkylation?

- Low-Temperature Alkylation: Reduces side reactions (e.g., over-alkylation) by maintaining 0–5°C.

- Protecting Groups: Temporarily protect reactive sites (e.g., NH with Boc groups).

- In-line Monitoring: Use FTIR to detect intermediates and adjust reagent addition rates .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.